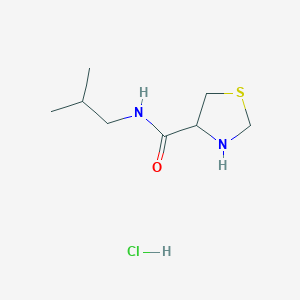
1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride
Descripción general
Descripción
“1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1240529-28-5 . It has a molecular weight of 279.14 . The IUPAC name for this compound is 1-(4-chloro-2-fluorobenzoyl)piperazine hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride” is 1S/C11H12ClFN2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of New Compounds
Several studies have focused on synthesizing new compounds using piperazine as a core structure due to its potential in drug development. For example, Marvanová et al. (2016) synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. Their research aimed at preparing compounds with specific hydrochloride salts to study the protonation of nitrogen atoms in the piperazine ring, revealing insights into the chemical structure and behavior of such compounds (Marvanová et al., 2016).
Crystallography and Molecular Interaction Studies
Research by Ninganayaka Mahesha et al. (2019) on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines highlighted the importance of intermolecular interactions and molecular structure. They found that while some molecules were linked by hydrogen bonds forming three-dimensional structures, others lacked such bonds, indicating the influence of substituents on molecular interactions and crystal structure (Ninganayaka Mahesha et al., 2019).
Biological Activities and Pharmacological Potentials
The compound's role in synthesizing derivatives with biological activities has been a significant area of research. Studies have explored its use in creating compounds with antibacterial, antifungal, and cytotoxic properties against various cancer cell lines. For instance, Yarim et al. (2012) designed novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines, showcasing the compound's potential in cancer research (Yarim et al., 2012).
Antimicrobial and Antifungal Agents
The synthesis of piperazine derivatives and their evaluation as antimicrobial and antifungal agents reflect the compound's role in addressing drug resistance and developing new therapeutic agents. Suryavanshi and Rathore (2017) synthesized piperazine derivatives demonstrating significant antimicrobial and antifungal properties, underscoring the compound's utility in creating new antimicrobial agents (Suryavanshi & Rathore, 2017).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUVZAAIVISQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride | |
CAS RN |
1240529-28-5 | |
| Record name | Methanone, (4-chloro-2-fluorophenyl)-1-piperazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)





![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
